Enabling Synthesis of BPR1K871: A Dual FLT3/AURKA Inhibitor with Low Nanomolar Potency
7-(3-hydroxypropoxy)quinazolin-4(3H)-one is the key starting material for the synthesis of BPR1K871 [1]. This derivative, when further elaborated, yields a clinical candidate with defined and potent dual kinase inhibitory activity. In enzymatic assays, BPR1K871 inhibits FLT3 kinase with an IC50 of 19 nM and Aurora kinase A (AURKA) with an IC50 of 22 nM . This specific inhibition profile, which is a direct result of the molecular architecture built upon the quinazolinone core, is a key differentiator for researchers targeting these kinases.
| Evidence Dimension | Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | FLT3 IC50 = 19 nM, AURKA IC50 = 22 nM (as part of BPR1K871) |
| Comparator Or Baseline | Baseline: No activity reported for the free intermediate |
| Quantified Difference | N/A (Intermediate enables downstream potent inhibition) |
| Conditions | Enzymatic kinase inhibition assays |
Why This Matters
This data confirms that the intermediate is on the critical path to a potent, dual-specificity kinase inhibitor, making it essential for replicating this specific research program or developing novel analogs.
- [1] Hsu, Y. C. et al. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. Oncotarget 2016, 7(52), 86239-86256. View Source
